

# pharmacological profile of desoxypipradrol and its analogs

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Diphenylmethylpiperidine**

Cat. No.: **B145523**

[Get Quote](#)

An In-Depth Technical Guide to the Pharmacological Profile of Desoxypipradrol and Its Analogs

## Abstract

Desoxypipradrol (**2-diphenylmethylpiperidine**, 2-DPMP) is a potent and long-acting central nervous system stimulant, originally synthesized by Ciba in the 1950s.<sup>[1][2][3]</sup> While structurally related to the therapeutic agents methylphenidate and pipradrol, its unique chemical properties confer a distinct and challenging pharmacological profile.<sup>[1][3][4]</sup> Initially explored for narcolepsy and ADHD, its development was halted in favor of methylphenidate, which offered a more predictable pharmacokinetic profile.<sup>[1][3][5]</sup> Desoxypipradrol resurfaced in the 21st century as a novel psychoactive substance (NPS), often sold under names like "Ivory Wave," leading to numerous public health concerns due to severe and prolonged toxicity.<sup>[2]</sup> This guide provides a comprehensive technical overview of the pharmacological profile of desoxypipradrol and its structural analogs, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, structure-activity relationships, pharmacokinetics, and the analytical methodologies required for its study, grounding the discussion in established experimental evidence.

## Historical Context and Chemical Profile

Developed during the mid-20th century, desoxypipradrol was one of several piperidine derivatives investigated for their stimulant properties.<sup>[1][3]</sup> It shares a core 2-substituted piperidine scaffold with pipradrol and methylphenidate. However, critical structural differences dictate their pharmacological fates.

- Desoxypipradrol (2-DPMP): Lacks any polar functional groups. Its structure consists of a piperidine ring attached to a diphenylmethyl group. This high lipophilicity is a key determinant of its pharmacokinetic profile.[1][3][5]
- Pipradrol: The parent compound of desoxypipradrol, featuring a hydroxyl (-OH) group on the carbon connecting the two phenyl rings. This hydroxyl group provides a site for metabolic conjugation (e.g., glucuronidation), increasing hydrophilicity and facilitating a more rapid excretion compared to desoxypipradrol.[1][3][4]
- Methylphenidate: Contains a methyl ester moiety. This group is readily hydrolyzed by esterase enzymes in the body, forming the inactive and polar metabolite ritalinic acid, which leads to a much shorter duration of action.[1][3][4]

The absence of easily metabolizable functional groups in desoxypipradrol is the primary reason for its exceptionally long elimination half-life and duration of effects.[1][3][5]

## Pharmacodynamics: Mechanism of Action

Desoxypipradrol's stimulant effects are primarily mediated by its potent activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][5][6] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), it increases the synaptic concentrations of these key catecholamine neurotransmitters.

## Transporter Binding Affinity and Potency

In vitro studies using human embryonic kidney (HEK 293) cells expressing human monoamine transporters have quantified the inhibitory activity of desoxypipradrol. It demonstrates high potency for both DAT and NET, with significantly lower activity at the serotonin transporter (SERT).[7][8]

| Transporter                      | IC <sub>50</sub> (μM) |
|----------------------------------|-----------------------|
| Dopamine Transporter (DAT)       | 0.07[7][8]            |
| Norepinephrine Transporter (NET) | 0.14[7][8]            |
| Serotonin Transporter (SERT)     | >10[7][8]             |

Table 1: In vitro inhibitory concentrations of desoxypipradrol at human monoamine transporters.

Comparative studies have shown desoxypipradrol to be significantly more potent than cocaine at the dopamine transporter.[2][9] In experiments using fast-scan cyclic voltammetry in rat nucleus accumbens slices, desoxypipradrol produced a seven-fold increase in peak dopamine levels, compared to a three-fold increase by cocaine.[9] It also increased the dopamine re-uptake half-life 15-fold, whereas cocaine produced only a five-fold increase.[9] This superior potency in blocking dopamine reuptake likely contributes to its high abuse potential and severe psychotogenic effects.[2][9]

## Signaling Pathway

The mechanism of action involves the blockade of presynaptic transporters, leading to an accumulation of neurotransmitters in the synaptic cleft and enhanced postsynaptic receptor activation.



[Click to download full resolution via product page](#)

Caption: Desoxypipradrol blocks DAT and NET, increasing synaptic dopamine and norepinephrine.

## Structure-Activity Relationships (SAR)

The SAR of desoxypipradrol can be inferred by comparing it to its analogs.

- The Diphenylmethyl Moiety: The two phenyl rings are critical for high affinity at the DAT and NET. This bulky, lipophilic group facilitates binding within the hydrophobic pockets of the transporters.
- The Piperidine Ring: This nitrogen-containing heterocycle is essential. The nitrogen atom is protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., Asp79 in the human DAT) in the transporter binding site.
- Lack of Polar Groups: As previously noted, the absence of hydroxyl or ester groups, present in pipradrol and methylphenidate respectively, drastically reduces the rate of metabolic clearance, leading to a prolonged duration of action.[\[1\]](#)[\[3\]](#) This is the most defining SAR feature for its pharmacokinetic profile.
- Positional Isomerism: Studies on analogs suggest that the attachment of the diphenylmethyl group at the 2-position of the piperidine ring is optimal for activity.[\[10\]](#)

## Pharmacokinetic Profile

The clinical effects and toxicity of desoxypipradrol are inextricably linked to its unique pharmacokinetic properties.

- Absorption: It is readily absorbed orally with high bioavailability (>90%).[\[1\]](#)
- Distribution: Due to its high lipophilicity, desoxypipradrol has a large volume of distribution and readily crosses the blood-brain barrier to exert its effects on the central nervous system.
- Metabolism: The molecule is highly resistant to metabolism because it lacks the common functional groups that are targeted by metabolic enzymes like esterases or UGTs.[\[1\]](#)[\[3\]](#) This metabolic stability is the primary reason for its long half-life.

- Excretion: Elimination is slow, with a reported half-life of 16-20 hours, contributing to an extremely long duration of action that can last for days, especially with repeated dosing.[1] This prolonged timeframe increases the risk of accumulation and severe toxicity.[1][11]

## Toxicological Profile and Clinical Manifestations

The re-emergence of desoxypipradrol as a recreational drug has led to extensive clinical toxicology data. Its use is associated with severe and prolonged adverse effects.

- Common Adverse Effects: Sympathomimetic effects include tachycardia, hypertension, and hyperthermia.[12][13]
- Severe Neuropsychiatric Effects: The most concerning toxicities are neuropsychiatric. These include severe agitation, paranoia, hallucinations, and psychosis, which can persist for up to five days after a single use.[1][3][14][15] This prolonged psychosis is a hallmark of desoxypipradrol intoxication and a direct consequence of its long half-life and potent dopaminergic activity.
- Fatalities: Several fatalities have been linked to the use of desoxypipradrol.[13][16]

Toxicological analysis of biological specimens is crucial for confirming exposure in clinical and forensic cases.

| Sample Type  | Concentration Range | Associated State           |
|--------------|---------------------|----------------------------|
| Blood/Plasma | 10–50 µg/L          | Recreational Use[1][5]     |
| Blood/Plasma | >100 µg/L           | Intoxicated Patients[1][5] |
| Blood/Plasma | >600 µg/L           | Acute Overdosage[1][5]     |

Table 2: Reported desoxypipradrol concentrations in biological fluids.

## Methodologies for Pharmacological Evaluation

A robust understanding of desoxypipradrol's pharmacology requires validated experimental protocols.

## Protocol: In Vitro Transporter Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the affinity ( $K_i$ ) of desoxypipradrol for DAT and NET.

**Objective:** To quantify the binding affinity of desoxypipradrol by measuring its ability to displace a known high-affinity radioligand from DAT and NET expressed in cell membranes.

### Materials:

- Cell membranes from HEK 293 cells stably expressing human DAT or NET.
- Radioligand: [ $^3$ H]WIN 35,428 for DAT; [ $^3$ H]nisoxetine for NET.
- Test Compound: Desoxypipradrol stock solution in DMSO.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
- Non-specific binding agent: 10  $\mu$ M Cocaine (for DAT) or 10  $\mu$ M Desipramine (for NET).
- 96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.

### Procedure:

- Compound Dilution: Prepare a serial dilution of desoxypipradrol in the assay buffer. The final concentrations should span a range from  $10^{-11}$  M to  $10^{-5}$  M.
- Assay Plate Preparation: To each well of a 96-well plate, add:
  - 25  $\mu$ L of assay buffer (for total binding) or non-specific binding agent (for non-specific binding).
  - 25  $\mu$ L of the appropriate desoxypipradrol dilution.
  - 50  $\mu$ L of the radioligand at a final concentration near its  $K_a$  value.
  - 100  $\mu$ L of cell membrane suspension (containing 10-20  $\mu$ g of protein).

- Incubation: Incubate the plate at room temperature (or 4°C to minimize degradation) for 60-90 minutes to reach equilibrium.
- Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold assay buffer.
- Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the logarithm of the desoxypipradrol concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC<sub>50</sub> value. Convert the IC<sub>50</sub> to a K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_a)$ , where [L] is the radioligand concentration and K<sub>a</sub> is its dissociation constant.



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro radioligand binding assay.

## Protocol: Quantification in Blood Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of desoxypipradrol from plasma samples.

**Objective:** To accurately measure the concentration of desoxypipradrol in human plasma for clinical or forensic toxicology.

**Materials:**

- Plasma samples, calibrators, and quality controls.
- Internal Standard (IS): A stable isotope-labeled analog of desoxypipradrol (e.g., desoxypipradrol-d5).
- Protein Precipitation (PPT) solvent: Acetonitrile (ACN) containing the IS.
- LC-MS/MS system with a C18 analytical column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.

**Procedure:**

- Sample Preparation (Protein Precipitation):
  - To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard.
  - Vortex vigorously for 1 minute to precipitate proteins.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C.
  - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Injection: Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.

- Chromatography: Perform a gradient elution using Mobile Phases A and B to separate desoxypipradrol from matrix components. A typical gradient might run from 5% B to 95% B over 5 minutes.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for desoxypipradrol and its internal standard.
  - Example transition for Desoxypipradrol: Q1 (Precursor Ion) m/z 252.2 -> Q3 (Product Ion) m/z 167.1.
  - Example transition for IS (desoxypipradrol-d5): Q1 m/z 257.2 -> Q3 m/z 172.1.
- Data Analysis:
  - Integrate the peak areas for both the analyte and the IS.
  - Calculate the peak area ratio (Analyte Area / IS Area).
  - Construct a calibration curve by plotting the peak area ratio versus the concentration for the known calibrators.
  - Determine the concentration of desoxypipradrol in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Conclusion

Desoxypipradrol represents a classic example of how subtle structural modifications can dramatically alter a compound's pharmacological and toxicological profile. Its identity as a potent, long-acting norepinephrine-dopamine reuptake inhibitor is well-established. The key to its unique profile is its metabolic stability, a direct result of its highly lipophilic structure and lack of functional groups for enzymatic degradation. This leads to a prolonged half-life, which underlies the severe, multi-day neuropsychiatric toxicity seen in clinical settings. While its therapeutic potential was abandoned, its study provides critical insights for medicinal chemistry and toxicology, highlighting the profound impact of pharmacokinetics on drug safety and abuse liability. The methodologies outlined herein provide a framework for the continued investigation of desoxypipradrol and the ever-evolving landscape of novel psychoactive substances.

## References

- Title: Desoxypipradrol - Wikipedia Source: Wikipedia URL:[Link]
- Title: Desoxypipradrol - PsychonautWiki Source: PsychonautWiki URL:[Link]
- Title: Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) Source: PubMed URL:[Link]
- Title: Desoxypipradrol - Grokypedia Source: Grokypedia URL:[Link]
- Title: Desoxypipradrol (2-dpmp) - Addiction Helpline Source: Addiction Helpline URL:[Link]
- Title: What is Desoxypipradrol?
- Title: The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP)
- Title: The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) Source: PubMed Central URL:[Link]
- Title: Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) Source: King's College London Research Portal URL:[Link]
- Title: Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens Source: PubMed URL:[Link]
- Title: What is Desoxypipradrol? Source: Drug Genius URL:[Link]
- Title: Rewarding effects of 2-desoxypipradrol in mice Source: PubMed URL:[Link]
- Title: ACMD report on the generic definition of pipradrol-rel
- Title: 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review Source: PubMed URL:[Link]
- Title: Wh

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]

- 3. mental-health-matters.org [mental-health-matters.org]
- 4. wikiwand.com [wikiwand.com]
- 5. m.psychonautwiki.org [m.psychonautwiki.org]
- 6. Desoxypipradrol - LKT Labs [lktlabs.com]
- 7. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]
- 8. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. 2-DPMP | Effects of 2-DPMP | FRANK [talktofrank.com]
- 12. addictionhelpline.co.uk [addictionhelpline.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 16. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [pharmacological profile of desoxypipradrol and its analogs]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145523#pharmacological-profile-of-desoxypipradrol-and-its-analogs>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)